
2-Cyclopentyl-4,4,4-trifluorobutanoic acid
説明
2-Cyclopentyl-4,4,4-trifluorobutanoic acid is a chemical compound with the molecular formula C9H13F3O2 . It has an average mass of 210.193 Da and a monoisotopic mass of 210.086761 Da . This compound holds immense potential for scientific research due to its unique properties, making it ideal for studying molecular interactions and designing new materials.
Synthesis Analysis
The synthesis of this compound or its derivatives involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3-CH2-I under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C9H13F3O2 . Further details about the molecular structure can be obtained from specialized databases or scientific literature.科学的研究の応用
Asymmetric Synthesis and Bioisostere Design
2-Cyclopentyl-4,4,4-trifluorobutanoic acid and its derivatives are valuable in asymmetric synthesis and as bioisosteres in drug design. The synthesis of enantiomerically pure derivatives, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, is crucial for their role as bioisosteres of leucine moiety in drug design. These compounds are synthesized through methods that involve recyclable chiral auxiliaries, alkylations, and selective catalytic reactions, highlighting their importance in creating biologically active compounds with specific configurations (Han et al., 2019) (Jiang et al., 2003).
Carboxylesterase Inhibition and Antioxidant Activity
The trifluoromethyl group in 2-arylhydrazinylidene-3-oxo-4,4,4-trifluorobutanoic acids confers selective inhibition properties against carboxylesterase enzymes, without significantly affecting structurally related cholinesterases. Additionally, these compounds exhibit high antioxidant activity, making them a new class of effective and selective carboxylesterase inhibitors with radical-scavenging capabilities (Khudina et al., 2019).
Fluorinated Polymers and Environmental Alternatives
This compound-related compounds play a significant role in the development of fluorinated polymers with short perfluorobutyl side chains. These polymers are synthesized to replace long-chain poly- and perfluoroalkyl substances due to environmental concerns. They exhibit outstanding water- and oil-repellent properties, making them potential candidates for nonstick and self-cleaning applications in various industries (Jiang et al., 2016).
Safety and Hazards
The safety data sheet for 4,4,4-Trifluorobutyric acid, a related compound, provides some insight into the potential hazards of 2-Cyclopentyl-4,4,4-trifluorobutanoic acid . It may be corrosive to metals and cause severe skin burns and eye damage . It is advised to handle the compound with personal protective equipment, avoid dust formation, and ensure adequate ventilation .
特性
IUPAC Name |
2-cyclopentyl-4,4,4-trifluorobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O2/c10-9(11,12)5-7(8(13)14)6-3-1-2-4-6/h6-7H,1-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWOPGRCRQDHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



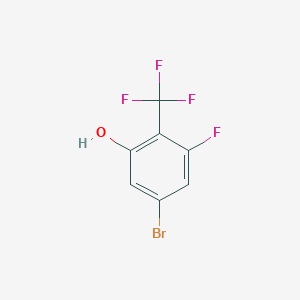
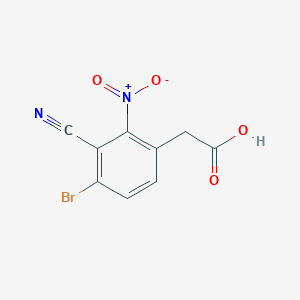
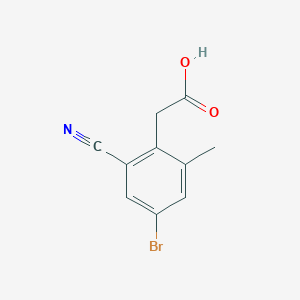
![(2S)-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2R)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide](/img/structure/B1475068.png)
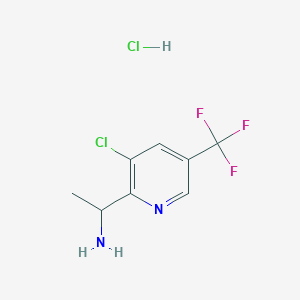


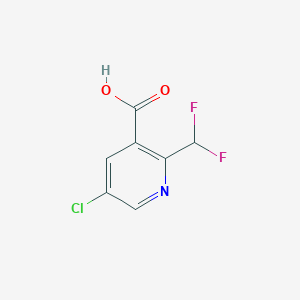

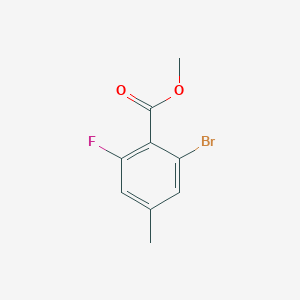
![Ethyl 6-bromo-3-cyanoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1475080.png)
![Tert-butyl (4-(hydroxymethyl)-2-(4-(trifluoromethyl)phenyl)bicyclo[2.2.2]octan-1-yl)(isopentyl)carbamate](/img/structure/B1475084.png)
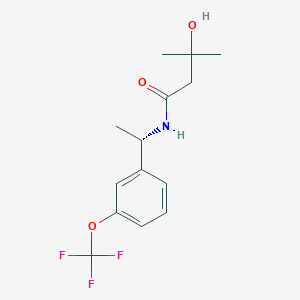
![2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1475086.png)